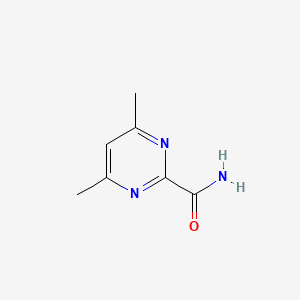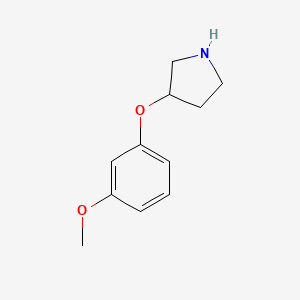
N-(4-fluorobenzyl)-4-hydroxybutanamide
Descripción general
Descripción
N-(4-fluorobenzyl)-4-hydroxybutanamide, also known as FBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FBA is a synthetic derivative of the naturally occurring fatty acid amide, oleoylethanolamide (OEA). FBA has been found to exhibit similar biological effects to OEA, including appetite suppression and lipid metabolism regulation.
Aplicaciones Científicas De Investigación
Cholesterol Absorption Inhibition
- Cholesterol Absorption Inhibition : N-(4-fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide, a compound related to N-(4-fluorobenzyl)-4-hydroxybutanamide, has been synthesized as a potential cholesterol absorption inhibitor. This research highlights the role of such compounds in managing cholesterol-related disorders (Guillon, Stiebing, & Robba, 2000).
HIV Integrase Inhibition
- HIV Integrase Inhibition : Studies have utilized 19F-NMR spectroscopy to investigate the metabolism and disposition of potent HIV integrase inhibitors, including derivatives of N-(4-fluorobenzyl)-4-hydroxybutanamide. These studies are crucial for understanding the pharmacokinetics of HIV treatments (Monteagudo et al., 2007).
GABA Uptake Inhibition
- GABA Uptake Inhibition : Derivatives of 4-hydroxybutanamides, including N-(4-fluorobenzyl)-4-hydroxybutanamide, have been studied for their influence on murine GABA transport proteins. This research provides insights into the development of new treatments for neurological disorders (Kulig et al., 2011).
Antiviral Activity
- Antiviral Activity : Some derivatives of N-(4-fluorobenzyl)-4-hydroxybutanamide have been evaluated for their antiviral properties, particularly against influenza virus. These studies contribute to the ongoing search for new antiviral agents (Carcelli et al., 2017).
Neuroprotection
- Neuroprotection : Compounds related to N-(4-fluorobenzyl)-4-hydroxybutanamide have been assessed for their protective effects against neuronal cell damage. This research is vital for the development of neuroprotective drugs (Iwamoto & Kita, 2006).
Gastroprokinetic Activity
- Gastroprokinetic Activity : New metabolites of mosapride, including derivatives of N-(4-fluorobenzyl)-4-hydroxybutanamide, have been synthesized and evaluated as potential gastroprokinetic agents. This research is important for improving treatments for gastrointestinal disorders (Yao et al., 2019).
Antiplasmodial Activity
- **Antiplimalarial Activity**: Research on 3-hydroxy-N'-arylidenepropanehydrazonamides, which include derivatives of N-(4-fluorobenzyl)-4-hydroxybutanamide, has shown potent antiplasmodial activity. These compounds are being explored as new classes of anti-malarial drugs (Leven et al., 2014).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-hydroxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-10-5-3-9(4-6-10)8-13-11(15)2-1-7-14/h3-6,14H,1-2,7-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSPYHWRGOXXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247488 | |
| Record name | N-[(4-Fluorophenyl)methyl]-4-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-hydroxybutanamide | |
CAS RN |
74042-28-7 | |
| Record name | N-[(4-Fluorophenyl)methyl]-4-hydroxybutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74042-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Fluorophenyl)methyl]-4-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3281727.png)


